2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid
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Overview
Description
2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.35 g/mol . This compound is known for its unique structure, which includes a methoxyphenyl group, a formamido group, and a methylsulfanyl group attached to a butanoic acid backbone .
Preparation Methods
The synthesis of 2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzaldehyde with methylamine to form 4-methoxybenzylamine. This intermediate is then reacted with methylthioacetic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The formamido group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
2-[(4-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid can be compared with similar compounds such as:
2-[(4-Methoxyphenyl)formamido]acetic acid: This compound has a similar structure but lacks the methylsulfanyl group, which may result in different chemical and biological properties.
N-(2-Methoxybenzoyl)homocysteine: This compound shares the methoxyphenyl and formamido groups but has a different backbone structure, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-10-5-3-9(4-6-10)12(15)14-11(13(16)17)7-8-19-2/h3-6,11H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBUNUWZMJHWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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